molecular formula C16H12Br2FN5 B14964763 7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B14964763
M. Wt: 453.11 g/mol
InChI Key: JMDLWECQICIRLD-UHFFFAOYSA-N
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Description

7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the phenyl rings can significantly influence the compound’s chemical properties and biological activities.

Properties

Molecular Formula

C16H12Br2FN5

Molecular Weight

453.11 g/mol

IUPAC Name

7-(5-bromo-2-fluorophenyl)-5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H12Br2FN5/c17-10-3-1-9(2-4-10)14-8-15(24-16(20-14)21-22-23-24)12-7-11(18)5-6-13(12)19/h1-7,14-15H,8H2,(H,20,21,23)

InChI Key

JMDLWECQICIRLD-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=NN=NN2C1C3=C(C=CC(=C3)Br)F)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrazole Ring: Starting with a suitable precursor, such as an aminopyrimidine, the tetrazole ring can be formed through cyclization reactions involving azide compounds.

    Bromination and Fluorination:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Control of temperature, pressure, and solvent conditions to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring or the phenyl rings.

    Reduction: Reduction reactions can occur, potentially affecting the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Activity Studies: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug Development: The compound or its derivatives could be explored for use in drug development, particularly for targeting specific biological pathways.

Industry

    Material Science: The compound may have applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolopyrimidines: Other compounds in this class with different substituents.

    Brominated and Fluorinated Aromatics: Compounds with similar bromine and fluorine substitutions.

Uniqueness

The unique combination of bromine and fluorine atoms in the phenyl rings, along with the tetrazolopyrimidine core, may confer distinct chemical and biological properties to the compound.

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